Product packaging for 2-Methylidenebutane-1-sulfonamide(Cat. No.:)

2-Methylidenebutane-1-sulfonamide

Cat. No.: B15261483
M. Wt: 149.21 g/mol
InChI Key: NFWAHWWALHIKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylidenebutane-1-sulfonamide is a chemical compound of research interest, supplied for laboratory use only. As a member of the sulfonamide class, it features the sulfonamide functional group (a sulfonyl group connected to an amine group), which is known to be the basis of several groups of therapeutic drugs. Sulfonamides were the first broadly effective antibacterial agents used systemically and paved the way for the antibiotic revolution in medicine. In general, antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. Beyond their antimicrobial properties, sulfonamide derivatives are also found in various other therapeutic areas, including diuretics, anticonvulsants, and COX-2 inhibitors. Researchers are exploring novel sulfonamide derivatives for their potential in addressing infections caused by antibiotic-resistant bacteria. This product, this compound, is strictly intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B15261483 2-Methylidenebutane-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-methylidenebutane-1-sulfonamide

InChI

InChI=1S/C5H11NO2S/c1-3-5(2)4-9(6,7)8/h2-4H2,1H3,(H2,6,7,8)

InChI Key

NFWAHWWALHIKIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methylidenebutane 1 Sulfonamide

Historical and Contemporary Approaches to Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, and its synthesis has been the subject of extensive research. acs.org These established methods can be adapted for the preparation of 2-methylidenebutane-1-sulfonamide.

The most traditional and widely employed method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. acs.orgsigmaaldrich.com In the context of this compound, this would involve the synthesis of the corresponding sulfonyl chloride, 2-methylidenebutane-1-sulfonyl chloride, followed by its reaction with an amine source.

The precursor, 2-methylidenebutane-1-sulfonyl chloride, could potentially be synthesized from the corresponding sulfonic acid or its salt. The reaction with an amine, typically in the presence of a base to neutralize the HCl byproduct, would yield the desired sulfonamide. nih.gov The choice of amine source is critical; for the parent sulfonamide, ammonia would be used. For N-substituted derivatives, primary or secondary amines would be employed.

Recent advancements have focused on making this process more efficient and tolerant of various functional groups. For instance, one-pot procedures that generate the sulfonyl chloride in situ followed by immediate reaction with an amine have been developed. organic-chemistry.org

Table 1: Comparison of Amine Sources for Sulfonamide Formation

Amine Source Product Potential Advantages Potential Challenges
Ammonia This compound Direct synthesis of the primary sulfonamide. Gaseous reagent, requires careful handling.
Primary Amines (R-NH₂) N-Alkyl/Aryl-2-methylidenebutane-1-sulfonamide Access to a wide range of substituted sulfonamides. Steric hindrance can affect reaction rates.

Direct sulfonylation methods, which bypass the need for pre-functionalized starting materials like sulfonyl chlorides, represent a more modern and atom-economical approach. These reactions often involve the direct introduction of the sulfonyl group onto a carbon framework.

For the synthesis of α,β-unsaturated sulfonamides, direct sulfonylation of alkenes has emerged as a powerful tool. bohrium.com For example, a visible-light-induced photocatalytic reaction between an alkene and a sulfonyl chloride can form vinyl sulfones. bohrium.com While this directly forms a C-S bond, subsequent conversion to a sulfonamide would be necessary.

Another innovative approach involves the reaction of N-tosylhydrazones with sulfur dioxide in the presence of an amine to directly furnish alkyl sulfonamides. acs.org This method is notable for its use of readily available starting materials.

More recent developments include copper-catalyzed aminosulfonylation of aryldiazonium salts and photoredox-catalyzed sulfonamidation of enol silyl (B83357) ethers, which provide access to β-ketosulfonamides. organic-chemistry.org While not directly yielding the target structure, these methods highlight the trend towards more direct and milder sulfonylation techniques.

Introduction of the Methylidene Moiety

The defining structural feature of this compound is its terminal alkene (methylidene group) adjacent to the sulfonamide-bearing carbon. The formation of this C=C bond can be approached through several established olefination and elimination strategies.

Olefination reactions are a cornerstone of organic synthesis for the construction of carbon-carbon double bonds. The Wittig reaction and its variants are particularly well-suited for the introduction of a methylidene group from a carbonyl precursor.

In a plausible synthetic route, a precursor such as 2-formylpropane-1-sulfonamide could be subjected to a Wittig reaction using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This would convert the aldehyde functionality directly into the desired terminal alkene.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, offers an alternative with often higher E-selectivity and easier removal of byproducts. Research has shown that olefination with sulfonyl-containing substrates can mimic the HWE reaction, providing a direct route to unsaturated sulfonyl compounds. nih.govacs.org Amine- and sulfonamide-promoted Wittig reactions in aqueous media have also been reported, offering a greener alternative. nih.gov

Table 2: Comparison of Olefination Reagents

Reaction Reagent Precursor Key Advantages
Wittig Methylenetriphenylphosphorane (Ph₃P=CH₂) 2-Formylpropane-1-sulfonamide Well-established, reliable for methylidene group formation.
Horner-Wadsworth-Emmons Diethyl (lithiomethyl)phosphonate 2-Formylpropane-1-sulfonamide Often provides cleaner reactions and higher yields.

Elimination reactions provide another powerful avenue for the synthesis of alkenes. byjus.commasterorganicchemistry.com This strategy would involve the preparation of a precursor containing a suitable leaving group at the 2-position of the butane-1-sulfonamide core.

For instance, 2-hydroxy-2-methylbutane-1-sulfonamide could undergo dehydration under acidic or basic conditions to yield a mixture of alkene isomers, including the desired this compound. The regioselectivity of the elimination would be a critical factor to control.

Alternatively, a halogenated precursor, such as 2-bromo-2-methylbutane-1-sulfonamide, could be treated with a non-nucleophilic base to induce dehydrohalogenation. The choice of base and reaction conditions would be crucial to favor the formation of the terminal alkene (Hofmann product) over the more substituted internal alkene (Zaitsev product).

Modern cross-coupling reactions have revolutionized the formation of C-C bonds, including those in alkenes. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, could be envisioned for the synthesis of this compound, although this would likely involve a more convergent and potentially longer synthetic route.

For example, a Stille coupling could be employed between a vinyl-tin reagent, such as tributyl(isopropenyl)stannane, and a suitable electrophilic partner bearing the sulfonamide moiety. Conversely, a Heck reaction could potentially be used to couple a simpler alkene with an appropriate sulfonamide-containing precursor.

More recently, olefin cross-metathesis has been developed for the synthesis of functionalized α,β-unsaturated sulfonamides, demonstrating the utility of modern catalytic methods in accessing this class of compounds. acs.org This reaction proceeds smoothly in the presence of catalysts like the Hoveyda-Grubbs catalyst. acs.org

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of molecules like this compound, should a chiral center be incorporated into its backbone, is a significant synthetic challenge. Two primary strategies are considered for such purposes: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of chiral amines and related sulfonamides, sulfinamides, particularly the Ellman auxiliary (tert-butanesulfinamide), have proven to be exceptionally effective. acs.orgmdpi.com

A potential strategy for a stereoselective synthesis of a chiral precursor to this compound could involve the asymmetric synthesis of a chiral amine, which is then converted to the final product. For instance, a key intermediate could be synthesized with high enantiomeric excess using Ellman's chiral auxiliary. mdpi.com The general approach involves the condensation of the auxiliary with a ketone to form a sulfinylimine, followed by a diastereoselective nucleophilic addition to the C=N bond. Subsequent removal of the auxiliary reveals the chiral amine.

Table 1: Hypothetical Diastereoselective Addition to a Sulfinylimine for a Chiral Precursor

EntryNucleophileDiastereomeric Ratio (d.r.)
1Vinylmagnesium bromide>95:5
2Allylmagnesium bromide>95:5
3Propargylmagnesium bromide>90:10

Data are hypothetical and based on typical results for similar systems.

The chiral amine could then be sulfonylated and further elaborated to introduce the methylidene group, for example, via a Wittig-type reaction or an elimination reaction on a suitably functionalized precursor. The robustness of the sulfinamide auxiliary approach makes it a reliable method for establishing the stereochemistry early in the synthetic sequence. mdpi.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov For the synthesis of a molecule like this compound, asymmetric catalysis could be applied at the stage of creating the chiral center or during the formation of the alkene.

While direct asymmetric synthesis of this specific compound is not widely documented, analogous reactions provide a blueprint. For instance, transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of a prochiral olefin precursor could establish a chiral center. nih.gov Nickel catalysis, for example, has been successfully employed in the asymmetric reductive amination of ketones to produce chiral sulfonamides. nih.gov

Another relevant catalytic approach involves the asymmetric synthesis of β-sultams, which are cyclic sulfonamides. These can be prepared with high enantioselectivity through a [2+2] cycloaddition catalyzed by chiral amines, such as cinchona alkaloids. organic-chemistry.orgethz.ch The resulting β-sultams can then be ring-opened to yield chiral aminosulfonamides. This strategy could be adapted to generate a chiral intermediate en route to this compound.

Table 2: Representative Asymmetric Catalytic Reactions for Sulfonamide Synthesis

Catalyst TypeReactionEnantiomeric Excess (ee)Reference
Chiral Rhodium(I)-DieneConjugate addition to vinyl sulfoneup to 97% mdpi.com
Cinchona Alkaloid[2+2] Cycloaddition for β-sultamsup to 94% organic-chemistry.org
Nickel/Chiral LigandAsymmetric Reductive Aminationup to 99% nih.gov
Squaramide-SulfonamideVinylogous Aldol Reactionup to 99% acs.org

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. nih.gov Atom economy is a key concept in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. primescholars.comjocpr.com

Traditional methods for sulfonamide synthesis often involve the use of sulfonyl chlorides, which can be moisture-sensitive and are typically prepared under harsh, acidic conditions. acs.org Furthermore, reactions using these reagents often generate stoichiometric amounts of waste salts.

More sustainable approaches to sulfonamide synthesis that could be applied to this compound include:

Catalytic C-N Bond Formation: The direct coupling of alcohols and sulfonamides, catalyzed by reusable catalysts like nano-Ru/Fe3O4, presents a greener alternative. nih.gov This method proceeds via a domino dehydrogenation-condensation-hydrogenation sequence, with water as the only byproduct.

Use of SO2 Surrogates: The use of SO2 surrogates, such as DABSO (diazabicyclo[2.2.2]octane sulfur dioxide complex), in copper-catalyzed reactions with boronic acids and amines offers a milder route to sulfonamides. acs.org

Electrochemical Synthesis: Electrochemical methods provide a modern approach to sulfonamide synthesis from thiols and amines, avoiding the need for harsh oxidants. acs.org

The application of these greener methodologies would not only reduce the environmental impact of the synthesis but also potentially improve efficiency and safety.

Protecting Group Strategies for Amine and Sulfonamide Functionalities During Synthesis

In a multistep synthesis of a complex molecule like this compound, the use of protecting groups is often essential to prevent unwanted side reactions of the amine and sulfonamide functionalities. utdallas.edu

The sulfonamide group itself is relatively stable to a wide range of reaction conditions, both acidic and basic. chem-station.com However, the N-H proton of a primary or secondary sulfonamide is acidic and can be deprotonated by strong bases, which could interfere with certain reactions.

Commonly used protecting groups for sulfonamides include:

tert-Butoxycarbonyl (Boc): While more commonly used for amines, the Boc group can protect the sulfonamide nitrogen. It is readily removed under acidic conditions.

Benzyl (B1604629) (Bn): The benzyl group is stable to many reagents and can be removed by hydrogenolysis.

2-(Trimethylsilyl)ethanesulfonyl (SES): The SES group is a robust protecting group for amines, forming a stable sulfonamide. orgsyn.org It offers the advantage of being removable under relatively mild, fluoride-mediated conditions. orgsyn.org

9-Phenyl-9-fluorenyl (PhF): This group can be introduced under mild conditions and is labile to acid. acs.org

Table 3: Common Protecting Groups for Sulfonamides and Their Cleavage Conditions

Protecting GroupAbbreviationCleavage ConditionsReference
p-ToluenesulfonylTsReductive (e.g., Mg/MeOH) chem-station.com
MethanesulfonylMsReductive (e.g., Mg/MeOH) chem-station.com
NitrobenzenesulfonylNsThiolate nucleophiles chem-station.com
2-(Trimethylsilyl)ethanesulfonylSESFluoride source (e.g., TBAF, CsF) orgsyn.org
9-Phenyl-9-fluorenylPhFAcidic conditions (e.g., TFA) acs.org

Chemical Reactivity and Transformations of 2 Methylidenebutane 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and an acidic proton, making it amenable to a variety of substitution and condensation reactions.

The deprotonated sulfonamide acts as a potent nucleophile, readily participating in alkylation and acylation reactions.

N-Alkylation: The alkylation of sulfonamides can be achieved using alcohols through a "borrowing hydrogen" methodology, which avoids the use of toxic alkylating agents and produces water as the only byproduct. acs.org This process typically employs transition-metal catalysts, such as those based on manganese or iridium. acs.orgrsc.org For 2-Methylidenebutane-1-sulfonamide, this would involve the reaction with various primary or secondary alcohols in the presence of a suitable catalyst to yield the corresponding N-alkylated products. A diverse array of both aryl and alkyl sulfonamides have been shown to undergo efficient mono-N-alkylation. acs.org

N-Acylation: N-acylsulfonamides are valuable intermediates in medicinal chemistry and can be synthesized by reacting the parent sulfonamide with acylating agents like carboxylic anhydrides or acyl chlorides. researchgate.netsemanticscholar.org This transformation can be catalyzed by Lewis acids or other promoters. semanticscholar.orgfigshare.com For instance, copper(II) triflate has been shown to be a highly efficient catalyst for the acylation of sulfonamides, tolerating a wide variety of functional groups. figshare.com The reaction proceeds under mild conditions to provide monoacylated N-acylsulfonamides in good to excellent yields. figshare.com

Reagent TypeExample ReagentCatalyst/ConditionsProduct TypeReference
AlcoholBenzyl (B1604629) alcoholMn(I) PNP pincer complex, K₂CO₃N-benzyl-2-methylidenebutane-1-sulfonamide acs.org
AlcoholVarious primary alcohols[Ru(p-cymene)Cl₂]₂, dppfN-alkyl-2-methylidenebutane-1-sulfonamide acs.org
Acyl ChlorideAcetyl chlorideCu(OTf)₂ (catalytic)N-acetyl-2-methylidenebutane-1-sulfonamide figshare.com
Anhydride (B1165640)Acetic anhydrideP₂O₅/SiO₂, solvent-freeN-acetyl-2-methylidenebutane-1-sulfonamide researchgate.net
N-AcylbenzotriazoleN-BenzoylbenzotriazoleNaHN-benzoyl-2-methylidenebutane-1-sulfonamide semanticscholar.org

This table presents expected reactions based on known chemistry of analogous sulfonamides.

The formation of an N-acylsulfonamide is a specific type of amide bond formation. Modern coupling methods allow for the direct reaction of sulfonamides with carboxylic acids. These reactions are typically mediated by coupling reagents that activate the carboxylic acid, facilitating the nucleophilic attack by the sulfonamide nitrogen. While classical methods often require converting the acid to a more reactive form like an acid chloride, newer protocols streamline this process. For example, N-methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) can be used to mediate the formation of amides from carboxylic acids and amines or sulfonamides, proceeding through a highly activated chlorosulfonic anhydride intermediate.

Chemical derivatization is a common strategy to improve the analytical characteristics of a molecule for techniques like gas chromatography-mass spectrometry (GC-MS). wikipedia.org For this compound, derivatization can serve to increase volatility, improve chromatographic peak shape, and enhance detection sensitivity. wikipedia.org

The sulfonamide group can be targeted for derivatization. For example, N-acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), introduces fluorine atoms, which can significantly enhance the response of an electron capture detector (ECD) and produce characteristic mass spectral fragmentation patterns. acs.org Similarly, silylation of the N-H proton using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase the volatility of the compound for GC analysis. youtube.com

Reactions of the Methylidene Group

The methylidene group in this compound is an electron-poor alkene due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This electronic nature dictates its reactivity, making it an excellent substrate for both nucleophilic additions and cycloadditions.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. rsc.org In the case of this compound, treatment with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) would result in the addition of boron to the terminal carbon (C1 of the methylidene group) and hydrogen to the internal carbon (C2). rsc.orgscispace.com Subsequent oxidation with hydrogen peroxide and base would replace the boron atom with a hydroxyl group, yielding 2-(hydroxymethyl)butane-1-sulfonamide. Studies on analogous vinyl sulfones and sulfides show that hydroboration proceeds with excellent regiocontrol. ucalgary.ca

Halogenation: The reaction with halogens can proceed via two main pathways. Electrophilic addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected under standard conditions, yielding a dihalogenated product. However, given the presence of allylic protons (on the ethyl group), radical halogenation is a competing and often favored pathway under specific conditions, such as using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or heat). openochem.orgyoutube.comrsc.org This would lead to substitution at the allylic position to produce 2-(bromomethylidene)butane-1-sulfonamide or other isomers via the resonance-stabilized allylic radical intermediate. youtube.comnih.gov

Nucleophilic Addition (Michael Addition): As an activated alkene, the methylidene group is an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles, such as amines, thiols, and enolates. Vinyl sulfonamides have been explored as effective electrophiles for reacting with biological nucleophiles like cysteine and lysine (B10760008) residues. rsc.org This reactivity is fundamental to their application as covalent inhibitors in drug discovery.

Reaction TypeReagent(s)Key FeatureExpected ProductReference
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAnti-Markovnikov addition of H₂O2-(Hydroxymethyl)butane-1-sulfonamide rsc.org
Allylic BrominationN-Bromosuccinimide (NBS), hvRadical substitution at allylic position2-(Bromomethylidene)butane-1-sulfonamide youtube.comnih.gov
Michael AdditionCysteine (R-SH)Conjugate nucleophilic additionCysteine adduct at the β-carbon rsc.org

This table presents expected reactions based on known chemistry of analogous activated alkenes.

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, the electron-deficient methylidene group of this compound makes it a potent dienophile. wikipedia.org It would be expected to react readily with electron-rich conjugated dienes like cyclopentadiene, isoprene, or 2,3-dimethylbutadiene to form six-membered cyclic sultam precursors. nih.gov These reactions can be thermally initiated or catalyzed by Lewis acids to improve rates and selectivities. nih.gov Intramolecular versions of this reaction, where the diene is tethered to the sulfonamide, are also well-established for synthesizing bicyclic sultams.

1,3-Dipolar Cycloadditions: The activated double bond can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, nitrile oxides, or nitrones. For instance, reaction with an organic azide (B81097) would generate a triazoline ring, which can be a stable product or a precursor to other nitrogen-containing heterocycles. Such reactions provide a powerful method for constructing five-membered heterocyclic rings. Research has demonstrated the utility of dipolar cycloadditions with related systems to create complex molecular scaffolds.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation of this compound would primarily target the carbon-carbon double bond, converting the alkene to an alkane. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

The most probable product of this reaction is 2-Methylbutane-1-sulfonamide . The reaction proceeds via syn-addition of two hydrogen atoms across the double bond. youtube.comyoutube.com The choice of catalyst (e.g., Palladium, Platinum, Nickel) can influence the reaction conditions required. However, it is noteworthy that in some complex systems, the presence of a sulfonamide group can suppress the hydrogenation of nearby alkenes, potentially requiring more forcing conditions for the reaction to proceed to completion. nih.gov

Table 1: Hypothetical Data for Catalytic Hydrogenation of this compound

CatalystSolventTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)
10% Pd/CEthanol25112>95
PtO₂Acetic Acid2518>95
Raney NiMethanol50524~90

This data is illustrative and based on typical conditions for alkene hydrogenation.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The electron-rich double bond of this compound is susceptible to various oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely yield the corresponding epoxide, (2-methyloxiran-2-yl)methanesulfonamide . This reaction is a cornerstone of synthetic chemistry, providing a versatile intermediate for further transformations.

Dihydroxylation: The alkene can be converted into a vicinal diol, 2-(1,2-dihydroxyethyl)butane-1-sulfonamide , through dihydroxylation. There are two main stereochemical pathways for this transformation:

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO) (the Upjohn dihydroxylation), or with cold, dilute potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgyoutube.comyoutube.com This process involves the formation of a cyclic intermediate, leading to the addition of both hydroxyl groups to the same face of the double bond. youtube.comkhanacademy.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com

Palladium-catalyzed allylic C-H oxidation is another potential pathway, which could lead to the formation of allylic alcohols or esters, depending on the reaction conditions. mdpi.comnih.govrsc.org

Table 2: Plausible Oxidation Reactions of this compound

ReactionReagentsProductExpected Yield (%)
Epoxidationm-CPBA, CH₂Cl₂(2-methyloxiran-2-yl)methanesulfonamide85-95
Syn-dihydroxylationOsO₄ (cat.), NMO2-(1,2-dihydroxyethyl)butane-1-sulfonamide80-90
Syn-dihydroxylationCold, dilute KMnO₄, NaOH2-(1,2-dihydroxyethyl)butane-1-sulfonamide60-75

This data is hypothetical and based on standard oxidation procedures for alkenes.

Rearrangement Reactions Involving the Butane (B89635) Backbone

While specific rearrangement reactions for the butane backbone of this compound are not documented, rearrangements in sulfonamide-containing molecules can occur under certain conditions, such as fragmentation in mass spectrometry or under thermal or catalytic stress. researchgate.net For instance, acid-catalyzed conditions that might lead to carbocation formation on the butane backbone could potentially initiate skeletal rearrangements, such as Wagner-Meerwein shifts, although this is speculative without experimental evidence.

Mechanistic Investigations of Reactions Involving 2 Methylidenebutane 1 Sulfonamide

Reaction Pathway Elucidation

The elucidation of reaction pathways for 2-Methylidenebutane-1-sulfonamide, an allylic sulfonamide, is primarily understood through the study of analogous compounds. These investigations provide a framework for predicting its behavior in various chemical transformations.

Identification of Intermediates

The reactivity of this compound is characterized by the formation of several key intermediates, depending on the reaction conditions. In electrophilic halogenation reactions, a significant intermediate is the chiral iodiranium ion . Mechanistic studies on similar allylic sulfonamides suggest that a chiral sulfide (B99878) catalyst facilitates the enantioselective formation of this three-membered ring intermediate. acs.orgnih.gov The sulfonamide's nitrogen-hydrogen (N-H) group is believed to play a crucial role in the formation of an anion bridge in the intermediate, which is essential for achieving high enantioselectivity. acs.org

In copper-catalyzed intramolecular reactions of unsaturated sulfonamides, an iminoiodinane intermediate is formed. This intermediate is generated by the reaction of the sulfonamide with iodobenzene (B50100) diacetate and a base, which then undergoes copper-catalyzed nitrene delivery to form aziridines. acs.org

Furthermore, under visible light photocatalysis, the generation of sulfonamidyl radicals is a key step. This is achieved through an oxidative deprotonation electron transfer mechanism, which avoids the need for a photolabile handle or external oxidants. rsc.org

In palladium-catalyzed reactions, the formation of a π-allylpalladium complex is a common mechanistic feature. This intermediate is central to allylic substitution reactions, where a nucleophile attacks the allyl group. thieme-connect.de

Reaction Type Key Intermediate Method of Generation/Observation
Organosulfide-Catalyzed HalogenationChiral Iodiranium IonInferred from mechanistic studies and stereochemical outcomes. acs.orgnih.gov
Copper-Catalyzed CyclizationIminoiodinaneIsolated and subsequently reacted with a copper catalyst. acs.org
Photocatalytic HydroaminationSulfonamidyl RadicalGenerated via visible light-driven oxidative deprotonation electron transfer. rsc.org
Palladium-Catalyzed Allylic Substitutionπ-Allylpalladium ComplexA well-established intermediate in Tsuji-Trost type reactions. thieme-connect.de

Transition State Characterization

While specific transition state characterization for this compound is not available, insights can be drawn from related enzymatic and chemical systems. Transition state analysis often involves computational modeling and kinetic isotope effect studies to understand the geometry and energy of the highest point along the reaction coordinate. For reactions involving allylic sulfonamides, the transition state for nucleophilic attack on the π-allylpalladium intermediate is a critical determinant of stereoselectivity. thieme-connect.de In organocatalyzed reactions, the transition state assembly is stabilized by non-covalent interactions, such as hydrogen bonding between the catalyst and the substrate. thieme-connect.com

Kinetic Studies and Reaction Order Determination

Detailed kinetic studies specifically for this compound are not extensively reported in the literature. However, for the broader class of allylic sulfonamides, reaction rates are known to be influenced by several factors including the nature of the catalyst, the concentration of reactants, and the solvent. For instance, in the organosulfide-catalyzed iodinative difunctionalization of allylic sulfonamides, it was observed that catalyst aggregates might form as a resting state, suggesting a complex relationship between the catalyst concentration and the reaction rate, potentially leading to a fractional reaction order with respect to the catalyst. acs.orgnih.gov

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in directing the reactivity and selectivity of reactions involving this compound. Both organocatalysts and metal-based catalysts have been shown to be effective for various transformations of analogous unsaturated sulfonamides.

Role of Organocatalysts

Organocatalysts, particularly chiral Lewis basic sulfides, have been successfully employed in the asymmetric intermolecular iodinative difunctionalization of allylic sulfonamides. acs.orgnih.gov These catalysts operate by activating the electrophilic iodine source and controlling the stereochemical outcome of the subsequent nucleophilic attack. Mechanistic studies indicate that hydrogen-bonding interactions between the sulfonamide N-H group and the catalyst are crucial for high enantioinduction. thieme-connect.com The catalyst facilitates the formation of a chiral iodiranium ion intermediate, guiding the nucleophile to attack in a stereocontrolled manner. acs.orgnih.gov

Organocatalyst Type Reaction Role of Catalyst Key Mechanistic Feature
Chiral Lewis Basic SulfideAsymmetric IodinationActivation of 'I+' source, enantiocontrol.Formation of a chiral iodiranium ion intermediate. acs.orgnih.gov

Metal-Catalyzed Reaction Mechanisms

A variety of transition metals, including palladium, copper, ruthenium, and iridium, catalyze diverse reactions of unsaturated and allylic sulfonamides.

Palladium-catalyzed reactions are prominent, particularly for allylic substitution and tandem reactions. The general mechanism for the Tsuji-Trost reaction involves the oxidative addition of a palladium(0) complex to the allylic system to form a π-allylpalladium(II) intermediate, followed by nucleophilic attack. thieme-connect.de Palladium catalysis has also been utilized in three-component tandem reactions to synthesize substituted (Z)-N-allyl sulfonamides. acs.org Furthermore, palladium-catalyzed Heck-type couplings have been shown to occur selectively at the more electron-rich double bond of diene-sulfonamides. researchgate.net

Copper-catalyzed reactions are effective for the intramolecular cyclization of unsaturated sulfonamides. These reactions proceed via an iminoiodinane intermediate, with the copper catalyst facilitating the intramolecular nitrene transfer to form aziridines, which can then be opened by various nucleophiles. acs.org

Ruthenium-catalyzed C-H activation provides an alternative pathway for the arylation of unsaturated sulfonamides. In contrast to palladium-catalyzed Heck reactions, ruthenium catalysts can direct arylation to the electron-deficient double bond of a diene-sulfonamide, demonstrating orthogonal regioselectivity. researchgate.net Novel ruthenium alkylidene complexes with sulfonamide chelates have also been synthesized and characterized. rsc.org

Iridium-catalyzed reactions have been developed for the stereoselective synthesis of trisubstituted vinyl sulfones from allyl sulfinates. The reaction proceeds through a tandem sequence of allylic substitution followed by isomerization. acs.orgnih.gov

Metal Catalyst Reaction Type Key Mechanistic Steps
PalladiumAllylic Substitution, Heck CouplingOxidative addition to form π-allylpalladium complex, nucleophilic attack. thieme-connect.deresearchgate.net
CopperIntramolecular CyclizationFormation of iminoiodinane, copper-catalyzed nitrene transfer. acs.org
RutheniumC-H Activating AlkenylationC-H activation, migratory insertion. researchgate.net
IridiumAllylic Substitution/IsomerizationFormation of π-allyl iridium complex, substitution, isomerization. acs.orgnih.gov

Solvent Effects on Reaction Mechanisms and Rates

The choice of solvent is a critical parameter in directing the outcome and efficiency of chemical reactions involving polar substrates like this compound. Solvents can influence reaction rates and even alter mechanistic pathways, primarily through their ability to stabilize or destabilize reactants, transition states, and intermediates. The effects of different solvent classes on potential reactions of this compound are discussed below.

Polar Protic Solvents:

Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds, making them effective hydrogen bond donors. In reactions where a carbocationic intermediate might be formed, such as in an SN1-type substitution at the allylic position, these solvents would offer significant stabilization to both the carbocation and the leaving group. libretexts.orgyoutube.com For instance, in a hypothetical acid-catalyzed addition of a nucleophile to the double bond, a polar protic solvent would stabilize the resulting carbocationic intermediate, thereby increasing the reaction rate.

However, in bimolecular reactions like SN2 substitutions, polar protic solvents can decrease the rate. They form a solvent shell around the nucleophile through hydrogen bonding, which lowers its energy and nucleophilicity, thus increasing the activation energy of the reaction. youtube.comyoutube.com

Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, have significant dipole moments but lack acidic protons. These solvents are particularly effective at solvating cations, while leaving anions relatively "bare" and more reactive. Consequently, for an SN2 reaction involving this compound as the electrophile, a polar aprotic solvent would be expected to enhance the reaction rate compared to a polar protic solvent. nih.gov The increased reactivity of the nucleophile in these solvents would lead to a lower activation energy barrier.

In reactions where the sulfonamide nitrogen acts as a nucleophile, its reactivity would also be enhanced in polar aprotic solvents. For example, in a palladium-catalyzed N-alkylation, the use of a polar aprotic solvent could facilitate the deprotonation of the sulfonamide and increase the nucleophilicity of the resulting anion.

Nonpolar Solvents:

Nonpolar solvents, such as hexane (B92381) and toluene, are generally poor at solvating charged species. Reactions that proceed through ionic intermediates or transition states are typically much slower in nonpolar solvents. However, for reactions that proceed through nonpolar transition states, such as certain pericyclic reactions or radical processes, nonpolar solvents can be suitable. For instance, a radical-mediated addition to the double bond of this compound might be effectively carried out in a nonpolar solvent to minimize competing ionic pathways.

Illustrative Data on Solvent Effects

To illustrate these principles, the following hypothetical data table outlines the expected relative rate constants for a nucleophilic substitution reaction of an activated derivative of this compound with a common nucleophile in various solvents.

SolventDielectric Constant (ε)Solvent TypePredicted Relative Rate (krel)
Methanol32.7Polar Protic1
Acetonitrile37.5Polar Aprotic50
Dimethylformamide (DMF)36.7Polar Aprotic100
Tetrahydrofuran (THF)7.6Polar Aprotic10
Toluene2.4Nonpolar<0.1

This table is illustrative and represents expected trends for an SN2 reaction based on established principles of solvent effects. Actual experimental values would be required for confirmation.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

The presence of a prochiral double bond and the potential for creating new stereocenters makes the study of stereochemical outcomes in reactions of this compound of significant interest. The sulfonamide group can act as a directing group, influencing the facial selectivity of attacks on the double bond.

Diastereoselectivity:

In reactions such as cycloadditions or epoxidations, the incoming reagent can approach the double bond from two different faces. The existing chirality in a reactant or catalyst can lead to a preference for one trajectory over the other, resulting in diastereoselectivity. For instance, in a hypothetical [3+2] cycloaddition reaction with a nitrile oxide, the transition state geometry would determine the relative stereochemistry of the newly formed stereocenters. nih.gov The sulfonamide group, being sterically demanding, could direct the incoming dipole to the less hindered face of the double bond, leading to a high diastereomeric ratio.

Enantioselectivity:

Achieving enantioselectivity in reactions of the achiral this compound requires the use of a chiral catalyst or a chiral auxiliary. The sulfonamide moiety is an excellent handle for coordination with metal-based chiral catalysts.

For example, a chiral palladium catalyst could be employed for an enantioselective allylic amination. nih.gov In such a reaction, the catalyst would coordinate to the double bond and facilitate the nucleophilic attack of an amine, with the chiral ligands on the metal center controlling the facial selectivity of the attack. Similarly, enantioselective bromoesterification has been achieved with allylic sulfonamides using chiral catalysts, where the sulfonamide's NH group plays a crucial role in both reactivity and enantioselection. rsc.org

The development of enantioselective processes is a cornerstone of modern organic synthesis, and the structure of this compound is well-suited for such investigations.

Illustrative Data on Enantioselective Catalysis

The following hypothetical data table shows plausible outcomes for a chiral catalyst-mediated addition of a nucleophile to the double bond of this compound, demonstrating the potential for high enantioselectivity.

Chiral LigandCatalystSolventYield (%)Enantiomeric Excess (ee, %)
(R)-BINAPPd(OAc)2Toluene8592
(S)-Phox[Ir(cod)Cl]2CH2Cl29095
(R,R)-TADDOLTi(OiPr)4Hexane7888
NonePd(OAc)2Toluene950 (Racemic)

This table is illustrative, presenting plausible results for a hypothetical enantioselective reaction based on published data for similar systems. nih.gov Experimental validation is necessary.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Methylidenebutane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's structure can be assembled.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Methylidenebutane-1-sulfonamide is predicted to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the anisotropic effects of the double bond.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (CH₂)3.25triplet7.5
H-3 (CH₂)2.20quartet7.5
H-4 (CH₃)1.10triplet7.5
H-5a (C=CH₂)5.15singlet-
H-5b (C=CH₂)5.05singlet-
NH₂4.80broad singlet-

The methylene (B1212753) protons adjacent to the sulfonyl group (H-1) are expected to be the most deshielded of the aliphatic protons due to the strong electron-withdrawing effect of the SO₂ group, appearing as a triplet around 3.25 ppm.

The methylene protons at the C-3 position would appear as a quartet around 2.20 ppm, split by the neighboring methyl and methylene groups.

The terminal methyl protons (H-4) are predicted to be the most shielded, appearing as a triplet around 1.10 ppm.

The vinylic protons (H-5a and H-5b) on the methylidene group are expected to appear as two distinct singlets around 5.05-5.15 ppm.

The sulfonamide protons (NH₂) would likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CH₂)55.0
C-2 (C=)145.0
C-3 (CH₂)30.0
C-4 (CH₃)12.5
C-5 (=CH₂)115.0

The carbon atom of the methylidene group (C-2) is expected to be the most deshielded carbon in the alkene region, around 145.0 ppm.

The terminal vinylic carbon (C-5) will likely appear at a higher field, around 115.0 ppm.

The carbon atom bonded to the sulfur (C-1) will be significantly deshielded by the sulfonyl group, with a predicted chemical shift of approximately 55.0 ppm.

The remaining aliphatic carbons (C-3 and C-4) will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between H-1 and H-3, and between H-3 and H-4, confirming the butane (B89635) chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-1 to C-1, H-3 to C-3, H-4 to C-4, and the vinylic protons to C-5).

From the vinylic protons (H-5) to C-2 and C-3.

From the H-1 protons to C-2 and C-3.

From the H-3 protons to C-1, C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationships between the vinylic protons and the protons on C-3.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For this compound (C₅H₁₁NO₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated.

Predicted HRMS Data:

IonCalculated Exact Mass
[C₅H₁₁NO₂S + H]⁺150.0583

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in a mass spectrometer would likely proceed through several characteristic pathways for sulfonamides and alkenes. Analysis of these fragments helps to confirm the proposed structure.

Predicted Major Fragment Ions:

m/zProposed FragmentFragmentation Pathway
85[C₅H₉]⁺Loss of SO₂NH₂
79[SO₂NH]⁺Cleavage of the C-S bond
69[C₅H₉]⁺Loss of H₂O from [M-SO₂]⁺
55[C₄H₇]⁺Allylic cleavage with loss of a methyl radical

A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da). researchgate.netnih.gov Another characteristic fragmentation would be the cleavage of the C-S bond, leading to fragments corresponding to the alkyl chain and the sulfonamide moiety. The presence of the double bond would also influence fragmentation, potentially leading to allylic cleavage.

Scientific Data on this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of published research on the chemical compound this compound. Despite targeted searches for its spectroscopic and structural characterization, no specific data on its infrared (IR) and Raman spectroscopy, or its X-ray diffraction (XRD) properties, could be located.

This scarcity of information prevents a detailed analysis of the compound's vibrational modes and solid-state structure as outlined in the requested article format. While general principles of spectroscopic and crystallographic analysis can be applied to hypothetical structures, the absence of empirical data for this compound itself makes it impossible to generate a scientifically accurate and informative article focused solely on this compound.

The requested sections and subsections, including:

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Supramolecular Interactions in Crystal Packing

all necessitate specific experimental findings that are not currently in the public domain. The creation of data tables and detailed research findings is therefore not feasible.

Further investigation into the synthesis of this compound also did not yield any publications containing the requisite characterization data. Without primary research detailing its molecular and crystal structure, any discussion would be purely speculative and would not meet the standards of a professional and authoritative scientific article.

Therefore, the generation of the requested article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be completed at this time due to the absence of the necessary scientific data.

No Theoretical or Computational Studies Found for this compound

Following an extensive search of scientific literature and chemical databases, no published theoretical or computational chemistry studies specifically focusing on the compound This compound could be located.

While the field of computational chemistry has extensively covered various other sulfonamide-containing molecules, providing insights into their electronic structure, geometry, and potential energy surfaces, this particular compound does not appear to have been the subject of such academic inquiry. Therefore, it is not possible to provide an article with detailed research findings on its theoretical and computational chemistry as requested, due to the absence of available data.

Theoretical and Computational Chemistry Studies of 2 Methylidenebutane 1 Sulfonamide

Spectroscopic Property Prediction

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, aiding in the interpretation of experimental spectra. Density Functional Theory (TDFT) is a commonly employed method for these calculations. rsc.orgnih.gov The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors of the nuclei. The chemical shift (δ) is then determined by referencing the calculated isotropic shielding value (σ) of a standard compound, often tetramethylsilane (B1202638) (TMS). aps.org

The chemical environment, including the presence of electron-withdrawing or donating groups, significantly influences the chemical shifts of nearby nuclei. rsc.org For instance, in sulfonamides, the protons of the sulfonamide group (-SO2NH-) typically appear as a singlet in the 1H NMR spectrum at a characteristic downfield region. rsc.org

Table 1: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Benzenesulfonamide (B165840)

Proton Experimental Shift (ppm) in DMSO-d₆ Assign.
NH₂7.33C
Aromatic H (ortho)7.84A
Aromatic H (meta, para)7.47 - 7.70B

Vibrational Frequency Prediction

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule. Computational methods, particularly DFT, can predict the vibrational frequencies and their corresponding intensities. nih.govtandfonline.com These calculations are based on the harmonic oscillator approximation, where the potential energy surface around the equilibrium geometry is considered quadratic. nih.gov

The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational model. nih.gov The analysis of the predicted vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms. researchgate.net For sulfonamides, characteristic stretching vibrations of the SO2 group are typically observed in the IR spectrum. rsc.org

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Benzenesulfonamide

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H stretch~3400
C-H stretch (aromatic)3000 - 3100
S=O asymmetric stretch1320 - 1310
S=O symmetric stretch1155 - 1143
S-N stretch914 - 895

Note: These are typical ranges observed in computational studies of sulfonamides and may vary depending on the specific derivative and computational method used. rsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. nih.govresearchgate.net By calculating the potential energy surface, researchers can identify the minimum energy path for a reaction and characterize the high-energy transition state structures.

This modeling can provide insights into the feasibility of a reaction, its kinetics, and the factors that influence its outcome. nih.gov For sulfonamides, reaction pathway modeling can be applied to understand their synthesis, degradation processes, or their mechanism of action as drugs. nih.govyoutube.com For instance, the degradation of sulfonamide antibiotics via advanced oxidation processes has been studied using DFT to identify intermediate molecules and propose degradation pathways. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the three-dimensional structure, conformation, and intermolecular aggregation of molecules. rsc.orgrsc.orgresearchgate.net Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. researchgate.net

In the context of sulfonamides, NCIs play a significant role in their crystal packing and their binding to biological targets. rsc.orgrsc.org The analysis of intramolecular and intermolecular non-covalent interactions helps in understanding the conformational preferences of these molecules. rsc.orgrsc.org For example, the study of benzenesulfonamide derivatives has shown how different non-covalent interactions can lead to polymorphism, where a compound can exist in multiple crystalline forms. rsc.orgrsc.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are powerful computational tools used to predict the reactive properties of molecules. jsaer.comtandfonline.com

The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. jsaer.commkjc.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. jsaer.com For benzenesulfonamide derivatives, the negative potential is often localized on the sulfonyl and amide groups, while positive potential is found around the hydrogen atoms. jsaer.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). nih.govyoutube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. tandfonline.com A smaller HOMO-LUMO gap suggests higher reactivity. tandfonline.com In many benzenesulfonamide derivatives, the HOMO and LUMO are distributed across the aromatic ring and the sulfonamide group, and the analysis of these orbitals helps in understanding their electronic transitions and reactivity. researchgate.netresearchgate.net

2 Methylidenebutane 1 Sulfonamide As a Versatile Structural Motif and Building Block in Organic Synthesis

Role as a Precursor for Nitrogen-Containing Heterocycles

The unique structural arrangement of 2-methylidenebutane-1-sulfonamide, which can be viewed as a substituted allylic sulfonamide, makes it a prime candidate for the synthesis of a variety of nitrogen-containing heterocycles. benthamscience.comresearchgate.net These heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. rsc.org The intramolecular cyclization of allylic sulfonamides is a well-established and straightforward method for creating these valuable ring systems. benthamscience.comresearchgate.net

The reactivity of the double bond in the this compound motif can be exploited in oxidative addition reactions, leading to the formation of various heterocyclic products. benthamscience.comresearchgate.net Depending on the reaction conditions, such as the choice of oxidant and solvent, different ring sizes and types can be accessed. For instance, the intramolecular cyclization of similar allylic sulfonamides can yield valuable heterocyclic structures like aziridines, pyrrolidines, and piperazines. benthamscience.comresearchgate.net

A general representation of the types of heterocycles that can be synthesized from allylic sulfonamide precursors is shown below:

Precursor TypeReaction TypeResulting Heterocycle
Allylic SulfonamideIntramolecular AminohalogenationHalogenated Pyrrolidines/Piperidines
Allylic SulfonamideIntramolecular AminationAziridines
Allylic SulfonamideOxidative CyclizationOxazolidines, Pyrrolidines

This table presents generalized transformations based on the reactivity of the allylic sulfonamide functional group.

Furthermore, the nitrogen atom of the sulfonamide can act as a nucleophile, attacking the activated double bond in an intramolecular fashion to forge a new carbon-nitrogen bond, a key step in the formation of these heterocyclic rings. mdpi.com

Application in Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for building molecular complexity. wikipedia.org The this compound structural unit is well-suited for such transformations due to the presence of multiple reactive sites.

For example, palladium-catalyzed tandem reactions involving N-buta-2,3-dienyl sulfonamides, which share structural similarities with this compound, have been developed to synthesize substituted (Z)-N-allyl sulfonamides in a three-component fashion. acs.org This type of reaction showcases how a single starting material can be elaborated into a more complex structure by sequentially reacting with multiple reagents in one pot. acs.org

Another relevant example is the iridium-catalyzed tandem allylic substitution and isomerization of allyl sulfinates, which ultimately yield vinyl sulfones. organic-chemistry.orgnih.govacs.org While not a direct reaction of a sulfonamide, this highlights the utility of related sulfur-containing allylic systems in cascade sequences. A hypothetical cascade involving this compound could involve an initial intermolecular reaction at the double bond, followed by a cyclization step involving the sulfonamide nitrogen. The development of cascade reactions involving cinnamyl azides and vinyl sulfones to produce dihydro-pyrrolo-pyrazole heterocycles further illustrates the potential of vinyl sulfonamide-type structures in complex reaction sequences. nih.gov

Integration into Complex Molecular Architectures through Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. This approach is highly valued for its efficiency and ability to rapidly generate molecular diversity.

The allylic amine motif, which is structurally related to this compound, is a key feature in molecules synthesized via nickel-catalyzed multicomponent couplings of alkenes, aldehydes, and amides. nih.govrsc.org This suggests that this compound could potentially participate in similar transformations, where the vinyl group acts as the alkene component.

A hypothetical multicomponent reaction involving this compound could proceed as follows:

Component 1Component 2Component 3CatalystPotential Product Class
This compoundAldehydeAmine/SulfonamideNickel/Lewis AcidComplex functionalized allylic amines
This compoundAryl HalideCarbon MonoxidePalladiumα,β-Unsaturated β-sulfonyl amides

This table illustrates hypothetical multicomponent reactions based on the known reactivity of similar structural motifs.

The ability to incorporate the this compound core into a larger molecule through an MCR would be a highly atom-economical and step-efficient method for accessing complex and potentially biologically active compounds.

Utility in Scaffold-Based Synthesis of Diverse Compound Libraries

A scaffold, in the context of medicinal chemistry and diversity-oriented synthesis, is a core molecular structure to which various substituents can be attached to create a library of related compounds. The sulfonamide group itself is considered a privileged scaffold due to its presence in numerous FDA-approved drugs. rsc.org The this compound structure, with its reactive vinylidene group, is an ideal candidate for scaffold-based synthesis.

The vinyl sulfonamide moiety has been utilized in the synthesis of covalent fragments for irreversible protein tethering. nih.govrsc.org This approach involves creating a library of compounds based on the vinyl sulfonamide scaffold, where different chemical fragments are attached to explore interactions with a target protein. nih.govrsc.org The reactivity of the vinyl group allows for covalent bond formation with nucleophilic residues on the protein surface, making it a valuable tool in chemical biology and drug discovery. nih.gov

The generation of a compound library based on the this compound scaffold could involve a variety of reactions that modify the vinylidene group or the sulfonamide nitrogen.

ScaffoldReaction TypeDiversity ElementLibrary Type
This compoundMichael AdditionVarious NucleophilesFunctionalized Sulfonamides
This compoundHeck CouplingAryl/Vinyl HalidesSubstituted Butenyl Sulfonamides
This compoundN-Alkylation/ArylationAlkyl/Aryl HalidesN-Substituted Sulfonamides

This table outlines potential strategies for creating diverse compound libraries from a this compound scaffold.

By systematically varying the substituents attached to this core structure, a large and diverse library of compounds can be rapidly synthesized and screened for desired biological activities.

Emerging Research Directions and Future Perspectives for 2 Methylidenebutane 1 Sulfonamide Research

Development of Novel Catalytic Transformations Mediated by 2-Methylidenebutane-1-sulfonamide Derivatives

The structural complexity of this compound and its potential derivatives makes them intriguing candidates for mediating novel catalytic transformations. Future research could focus on leveraging the inherent reactivity of the methylidene group and the coordinating ability of the sulfonamide moiety. Derivatives of this compound could be designed to act as chiral ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry.

One promising avenue is the development of transition-metal-catalyzed reactions where derivatives of the title compound serve as ligands. For instance, the nitrogen and oxygen atoms of the sulfonamide group could coordinate to a metal center, while the allylic portion could be modified to create a chiral pocket, influencing the stereochemical outcome of a reaction. Such catalytic systems could be applied to a range of important transformations, including asymmetric hydrogenations, cross-coupling reactions, and cycloadditions.

Furthermore, the compound itself can be a substrate for various catalytic reactions. The double bond is susceptible to a variety of additions, and the N-H bond of the sulfonamide is a site for functionalization. The development of new catalytic methods for the selective functionalization of this compound would be a significant contribution to the field.

Potential Catalytic Transformation Proposed Catalyst System Potential Application
Asymmetric DihydroxylationOsO₄ / Chiral Ligand DerivativeSynthesis of chiral diols
Palladium-Catalyzed Allylic AlkylationPd(PPh₃)₄ / Chiral Ligand DerivativeEnantioselective C-C bond formation
Ruthenium-Catalyzed MetathesisGrubbs CatalystSynthesis of complex olefinic structures
Copper-Catalyzed N-ArylationCuI / LigandSynthesis of N-aryl sulfonamide derivatives

Exploration of Flow Chemistry and Continuous Manufacturing for its Synthesis and Transformations

The synthesis of complex molecules like this compound often involves multi-step processes with potentially hazardous reagents or intermediates. Flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov

Future research should explore the development of a continuous manufacturing process for this compound. This could involve a series of interconnected reactors, such as continuous stirred-tank reactors (CSTRs), where each reactor performs a specific transformation. nih.gov Such a setup would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. Moreover, the small reactor volumes inherent in flow chemistry can mitigate the risks associated with highly exothermic reactions or unstable intermediates. nih.gov

A fully automated flow-through system could also be envisioned for the synthesis and subsequent derivatization of this compound, enabling the rapid generation of a library of related compounds for screening purposes. bohrium.com This approach would accelerate the discovery of new derivatives with desirable properties.

Parameter Hypothetical Batch Process Hypothetical Flow Process
Reaction Scale GramsKilograms per day
Reaction Time Hours to DaysMinutes to Hours
Heat Transfer LimitedHighly Efficient
Safety Potential for runaway reactionsEnhanced safety due to small volumes
Space-Time Yield LowerSignificantly Higher nih.govnih.gov

Computational Design of New Reactions and Derivations Involving the Compound

Computational chemistry and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and molecules. mdpi.com For this compound, computational methods can provide deep insights into its reactivity and guide the experimental efforts.

Density Functional Theory (DFT) calculations could be employed to model the electronic structure of the molecule, identifying the most reactive sites and predicting the outcomes of various potential reactions. acs.org DFT can also be used to elucidate reaction mechanisms and calculate the energy barriers of different pathways, aiding in the optimization of reaction conditions. spectroscopyonline.com

Furthermore, computational tools can be used to design novel derivatives of this compound with specific desired properties. For example, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations could be used to design derivatives with potential biological activity, such as enzyme inhibitors. nih.govtandfonline.com This in silico screening approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds. tandfonline.com

Computational Method Application to this compound Research
Density Functional Theory (DFT) Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. mdpi.com
Molecular Dynamics (MD) Simulations Study of conformational flexibility and interactions with biological macromolecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Prediction of the biological activity of derivatives based on their structure. tandfonline.com
Molecular Docking Prediction of the binding mode and affinity of derivatives to a target protein. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for the development of efficient and robust synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable in this regard, providing real-time data on the concentrations of reactants, intermediates, and products. acs.org

For the synthesis and transformations of this compound, a range of in situ spectroscopic methods could be employed. For instance, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used to track changes in functional groups throughout a reaction. icm.edu.pl These techniques are non-invasive and can often be implemented directly into a reactor using fiber-optic probes.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in situ monitoring, providing detailed structural information about the species in a reaction mixture. While traditionally an offline technique, the development of flow-NMR systems allows for the continuous monitoring of reactions in real-time. The application of these advanced analytical techniques would facilitate the rapid optimization of reaction conditions and provide a deeper understanding of the underlying reaction mechanisms.

Spectroscopic Technique Principle Information Gained for this compound Reactions
FT-IR Spectroscopy Vibrational transitions of moleculesReal-time tracking of functional group transformations (e.g., disappearance of C=C bond, formation of new bonds).
Raman Spectroscopy Inelastic scattering of light by moleculesComplementary vibrational information to FT-IR, particularly for symmetric bonds and aqueous systems. icm.edu.pl
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information on reactants, intermediates, and products; kinetic profiling.
UV-Vis Spectroscopy Electronic transitions in moleculesMonitoring of chromophoric species, useful for certain catalytic cycles or colored intermediates. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methylidenebutane-1-sulfonamide with high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling sulfonic acid derivatives with amine-containing precursors under controlled pH conditions. For example, adjusting the reaction pH to 8.0 using sodium carbonate enhances coupling efficiency. Purification via recrystallization (e.g., methanol) or column chromatography ensures high purity . Reaction parameters such as solvent choice (e.g., aqueous systems) and stoichiometric ratios of reagents should be optimized iteratively to maximize yield.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, verifying sulfonamide bond formation and substituent positions. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) quantifies purity and detects trace impurities. X-ray crystallography can resolve ambiguities in molecular geometry, as demonstrated in sulfonamide crystal structure studies .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Immediate removal of contaminated clothing and thorough skin/eye rinsing with water is essential. First-aid measures include maintaining the affected person’s body temperature and placing them in a recovery position if unconscious. Always use fume hoods and personal protective equipment (PPE) to minimize inhalation or dermal exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory data between spectroscopic analyses (e.g., NMR vs. MS) when characterizing this compound derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is key. For instance, X-ray crystallography can clarify discrepancies in NMR peak assignments by providing definitive bond lengths and angles. Additionally, isotopic labeling (e.g., ¹⁴C) or advanced 2D NMR experiments (e.g., COSY, HSQC) can resolve overlapping signals .

Q. What advanced computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations model transition states and activation energies to predict reaction pathways. Molecular docking studies can assess steric and electronic effects of substituents on reactivity. These methods are validated against experimental data from crystallography or kinetic studies .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound analogs for antimicrobial activity?

  • Methodological Answer : Systematic synthesis of analogs with variations in the sulfonamide group or methylidene substituents is followed by in vitro bioactivity screening (e.g., MIC assays). Quantitative SAR (QSAR) models correlate electronic (Hammett constants) and steric parameters (molar refractivity) with biological activity. Derivative libraries, as seen in sulfonamide antimicrobial studies, enable pattern identification .

Q. How does the crystal structure of this compound influence its intermolecular interactions and stability?

  • Methodological Answer : Intermolecular hydrogen bonds (e.g., N–H···O) and van der Waals interactions stabilize the crystal lattice, as observed in related sulfonamides. These interactions affect solubility and thermal stability. Crystallographic data can guide co-crystal engineering to enhance physicochemical properties .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer : Scaling requires optimizing solvent volume ratios, reaction time, and temperature control to prevent exothermic side reactions. Continuous-flow reactors improve heat dissipation and mixing efficiency. Purification at scale may involve fractional crystallization or simulated moving bed (SMB) chromatography, as described in industrial sulfonamide production workflows .

Notes

  • Safety : Always consult region-specific safety guidelines (e.g., GHS) for hazard mitigation.
  • Advanced Tools : Computational tools like Gaussian (DFT) and AutoDock (molecular docking) are recommended for mechanistic studies.
  • Contradictions : Address conflicting spectral data by re-isolating intermediates or using deuterated solvents for NMR clarity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.